4-Phenylazobenzoic acid
Description
Overview of Azobenzene (B91143) Derivatives in Scientific Inquiry
Azobenzene and its derivatives are a class of chemical compounds that have garnered considerable attention in the scientific community due to their photochromic properties. researchgate.net This means they can exist in two different isomeric forms, a stable trans (or E) isomer and a less stable cis (or Z) isomer, and can be switched between these two states using light. researchgate.net This reversible isomerization process is the foundation for their application as molecular switches in a wide range of technologies. researchgate.netacs.org
The transformation from the trans to the cis isomer is typically induced by ultraviolet (UV) light, while the reverse process can be triggered by visible light or occurs thermally in the dark. researchgate.net This light-induced change in molecular geometry leads to significant alterations in the physical and chemical properties of the material, including its shape, polarity, and absorption spectrum. researchgate.netresearchgate.net Researchers have harnessed these changes for applications such as optical data storage, molecular machines, and photopharmacology. acs.orgnih.gov The ability to control biological activity with light, for instance, is a key focus in the development of light-activated drugs. acs.org
The versatility of azobenzene chemistry allows for the synthesis of a vast library of derivatives with tailored properties. By modifying the substituents on the phenyl rings, scientists can fine-tune the absorption wavelengths, thermal stability of the cis isomer, and the energy storage capacity of the molecule. researchgate.netacs.orgbohrium.com This has led to the development of azobenzene-based systems for applications ranging from molecular solar thermal fuels to photoresponsive liquid crystals and polymers. bohrium.comscispace.com
Significance of Carboxylic Acid Moiety in 4-(PHENYLAZO)BENZOIC ACID for Research Applications
The presence of a carboxylic acid (-COOH) group on the 4-(phenylazo)benzoic acid molecule is of paramount importance for its diverse research applications. This functional group provides a reactive handle for a variety of chemical modifications and interactions, significantly expanding the utility of the core azobenzene photoswitch. nih.gov
One of the key roles of the carboxylic acid moiety is to facilitate the anchoring of the molecule to surfaces and other molecules. For instance, it allows for the formation of self-assembled monolayers (SAMs) on various substrates, including metals and silicon. researchgate.netresearchgate.net This is crucial for the development of photoresponsive surfaces and interfaces with tunable properties. The carboxylic acid can also participate in the formation of metal-organic frameworks (MOFs), where the photochromic properties of the azobenzene unit can be integrated into a crystalline, porous structure. knu.ac.kr
Furthermore, the carboxylic acid group can engage in hydrogen bonding, which is a critical intermolecular force in supramolecular chemistry. knu.ac.kr This allows for the construction of well-defined molecular assemblies and can influence the packing and photoisomerization behavior of the molecules in the solid state. knu.ac.kr In biological contexts, the carboxylic acid can be modified to improve water solubility or to conjugate the molecule to biomolecules like DNA, enabling the photocontrol of biological processes. nih.govontosight.ai The ability to form ionic pairs, for example with poly(ethylene imine), has been utilized to create temperature and UV-responsive drug carriers. figshare.com
Role of Photochromic Properties in Advanced Materials Research
The photochromic properties of 4-(phenylazo)benzoic acid and other azobenzene derivatives are central to their application in advanced materials research. The reversible trans-cis isomerization, triggered by specific wavelengths of light, acts as a molecular-level switch that can be used to control the macroscopic properties of a material. researchgate.netresearchgate.net This principle has been exploited to create a wide array of "smart" materials that respond to optical stimuli.
In the field of materials science, this photoswitching capability is utilized to modulate surface properties such as wettability. For example, a surface functionalized with 4-(phenylazo)benzoic acid can be switched between a more hydrophobic state (dominated by the trans isomer) and a more hydrophilic state (cis isomer). researchgate.net This has potential applications in microfluidics and self-cleaning surfaces.
Furthermore, the change in molecular shape upon isomerization can be harnessed to induce mechanical motion in materials. When incorporated into polymers or liquid crystal networks, the collective isomerization of azobenzene units can lead to macroscopic contraction or expansion, forming the basis for light-driven actuators and artificial muscles. bohrium.com In the realm of data storage, the two distinct states of the azobenzene molecule can represent the "0" and "1" of a binary code, enabling the development of high-density optical data storage systems. nih.gov The ability to repeatedly write and erase information using light is a key advantage in this context. researchgate.net
The exploration of azobenzene derivatives in molecular solar thermal (MOST) fuels is another exciting area of research. These systems capture solar energy by converting the trans isomer to the higher-energy cis isomer. This stored energy can then be released as heat on demand by triggering the back-isomerization to the trans form. bohrium.com
Interactive Data Table: Properties of 4-(Phenylazo)benzoic Acid
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂O₂ | pubcompare.ai |
| Molar Mass | 242.24 g/mol | pubcompare.ai |
| Isomerization Trigger (trans to cis) | UV Light | researchgate.net |
| Isomerization Trigger (cis to trans) | Visible Light or Heat | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
4-phenyldiazenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c16-13(17)10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPTZWQFHBVOLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061784 | |
| Record name | Benzoic acid, 4-(phenylazo)- | |
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Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
1562-93-2, 37790-20-8 | |
| Record name | 4-(2-Phenyldiazenyl)benzoic acid | |
| Source | CAS Common Chemistry | |
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| Record name | 4-Phenylazobenzoic acid | |
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| Record name | Benzoic acid, 4-(phenylazo)-, (E)- | |
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| Record name | Azoic acid | |
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| Record name | Benzoic acid, 4-(2-phenyldiazenyl)- | |
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| Record name | Benzoic acid, 4-(phenylazo)- | |
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| Record name | 4-phenylazobenzoic acid | |
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| Record name | 4-Phenylazobenzoic acid | |
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Synthesis and Chemical Modification Methodologies
Diazotization and Azo Coupling as Core Synthetic Routes for 4-(PHENYLAZO)BENZOIC ACID
The primary and most established method for the synthesis of 4-(phenylazo)benzoic acid involves a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction. This classical approach is widely utilized for the production of a vast array of azo compounds.
Diazotization: p-Aminobenzoic acid is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form the p-carboxybenzenediazonium salt.
Azo Coupling: The resulting diazonium salt is then reacted with an activated aromatic compound, in this case, benzene (B151609), to yield 4-(phenylazo)benzoic acid.
Reaction Mechanisms and Optimization of Yields
Reaction Mechanism:
The synthesis of 4-(phenylazo)benzoic acid proceeds through a well-defined electrophilic aromatic substitution mechanism.
Step 1: Formation of the Diazonium Ion: The diazotization of p-aminobenzoic acid begins with the formation of nitrous acid from sodium nitrite and a strong acid. The nitrous acid is then protonated, and subsequent loss of a water molecule generates the highly reactive nitrosonium ion (NO⁺). The amino group of p-aminobenzoic acid then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the p-carboxybenzenediazonium ion.
Step 2: Azo Coupling: The p-carboxybenzenediazonium ion is a weak electrophile. For the azo coupling to occur, it requires an electron-rich coupling partner. In the synthesis of 4-(phenylazo)benzoic acid, benzene serves as the nucleophile. The diazonium ion attacks the benzene ring in an electrophilic aromatic substitution reaction. A subsequent deprotonation of the resulting intermediate re-establishes the aromaticity of the benzene ring, yielding the final product, 4-(phenylazo)benzoic acid.
Optimization of Yields:
Several factors are critical for maximizing the yield of 4-(phenylazo)benzoic acid.
Temperature: The diazotization step must be carried out at low temperatures, typically between 0 and 5 °C. This is because diazonium salts are unstable and can decompose at higher temperatures, leading to the formation of unwanted byproducts and a reduction in yield.
pH: The pH of the reaction medium is crucial for both the diazotization and coupling steps. Diazotization is typically carried out in a strongly acidic medium to ensure the formation of nitrous acid and to stabilize the diazonium salt. The coupling reaction, however, is favored under mildly acidic to neutral conditions. The reactivity of the coupling agent (benzene) is pH-dependent, and optimizing the pH can significantly enhance the reaction rate and yield.
Purity of Reactants: The purity of the starting materials, p-aminobenzoic acid and benzene, is essential for a high-yield synthesis. Impurities can interfere with the reaction and lead to the formation of undesired side products.
Reaction Time: Adequate reaction time is necessary to ensure the completion of both the diazotization and coupling steps. Monitoring the reaction progress can help in determining the optimal reaction time.
Below is a table summarizing the key parameters for optimizing the synthesis of 4-(phenylazo)benzoic acid.
| Parameter | Optimal Condition | Rationale |
| Temperature | 0–5 °C | Stabilizes the diazonium salt and prevents decomposition. |
| pH (Diazotization) | Strongly acidic | Promotes the formation of nitrous acid and the diazonium salt. |
| pH (Coupling) | Mildly acidic to neutral | Enhances the nucleophilicity of the coupling agent (benzene). |
| Reactant Purity | High purity | Minimizes side reactions and the formation of byproducts. |
Precursor Scoring for Enhanced Synthesis Efficiency
Computational analysis, such as the use of constrained minimal cut sets (cMCS), can be employed to model and predict the outcomes of synthetic pathways. nih.govplos.orgnih.gov This approach can be adapted to evaluate and score precursors for azo dye synthesis based on several factors:
Predicted Yield: Computational models can simulate the reaction under various conditions and with different precursors to predict the theoretical yield of the target azo dye. This allows for the in-silico screening of numerous potential starting materials to identify those with the highest predicted efficiency.
Reaction Kinetics: The models can also provide insights into the reaction rates, helping to identify precursors that will lead to faster reaction times and higher throughput.
Byproduct Formation: An important aspect of synthesis efficiency is the minimization of unwanted side products. Precursor scoring can assess the propensity of different starting materials to participate in side reactions, allowing for the selection of precursors that lead to a cleaner reaction profile and simplify purification processes.
Cost and Availability: Beyond the chemical aspects, precursor scoring can integrate economic factors by considering the cost and commercial availability of the starting materials. This is particularly important for large-scale synthesis where cost-effectiveness is a major driver.
By assigning scores to each of these parameters, a ranked list of precursors can be generated, enabling a more rational and data-driven approach to selecting the most efficient synthetic route. This computational pre-screening can significantly reduce the experimental effort and resources required to optimize the synthesis of 4-(phenylazo)benzoic acid and its derivatives.
Derivatization Strategies for 4-(PHENYLAZO)BENZOIC ACID
The functional groups on 4-(phenylazo)benzoic acid, namely the carboxylic acid group and the phenyl rings, provide versatile handles for further chemical modification. Derivatization allows for the fine-tuning of the molecule's physical, chemical, and photophysical properties, expanding its range of applications.
Synthesis of 4-(4-hydroxyphenylazo)benzoic acid
A key derivative of 4-(phenylazo)benzoic acid is 4-(4-hydroxyphenylazo)benzoic acid. This compound can be synthesized through a similar diazotization and azo coupling strategy, but with a different set of precursors. The synthesis typically involves the diazotization of p-aminobenzoic acid, followed by coupling with phenol.
The reaction proceeds as follows:
Diazotization of p-Aminobenzoic Acid: As described previously, p-aminobenzoic acid is converted to its diazonium salt at low temperatures in an acidic medium.
Azo Coupling with Phenol: The p-carboxybenzenediazonium salt is then added to a solution of phenol, typically in an alkaline medium. The phenoxide ion, being a highly activated nucleophile, readily attacks the diazonium salt at the para position to yield 4-(4-hydroxyphenylazo)benzoic acid.
The presence of the hydroxyl group in this derivative introduces new possibilities for further functionalization and can significantly alter the molecule's properties, such as its solubility and electronic absorption spectrum.
Synthesis of 4-((4-(allyloxy)phenyl)diazenyl)benzoic acid
Further derivatization of 4-(4-hydroxyphenylazo)benzoic acid can be achieved through reactions targeting the hydroxyl group. A common strategy is the Williamson ether synthesis to introduce an allyloxy group, yielding 4-((4-(allyloxy)phenyl)diazenyl)benzoic acid. sigmaaldrich.com
This synthesis involves the following steps:
Deprotonation of the Phenolic Hydroxyl Group: 4-(4-hydroxyphenylazo)benzoic acid is treated with a base, such as potassium carbonate, to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.
Nucleophilic Substitution: The resulting phenoxide ion is then reacted with an allyl halide, typically allyl bromide. The phenoxide acts as a nucleophile and displaces the bromide ion in an SN2 reaction, forming an ether linkage and yielding 4-((4-(allyloxy)phenyl)diazenyl)benzoic acid.
The introduction of the allyl group can be a strategic step for subsequent polymerization reactions or for further chemical modifications via the double bond.
Esterification Reactions and Their Impact on Molecular Properties
The carboxylic acid group of 4-(phenylazo)benzoic acid is a prime site for esterification reactions. Esterification can significantly alter the molecular properties of the parent compound, influencing its solubility, melting point, liquid crystalline behavior, and spectroscopic characteristics.
Synthesis of Esters:
Esters of 4-(phenylazo)benzoic acid can be prepared by reacting the carboxylic acid with various alcohols in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with a reagent like thionyl chloride. This acyl chloride can then readily react with an alcohol to form the corresponding ester.
Impact on Molecular Properties:
Solubility: Esterification generally increases the lipophilicity of the molecule, leading to increased solubility in nonpolar organic solvents and decreased solubility in polar solvents like water. The nature of the alcohol used in the esterification will also play a significant role in determining the final solubility profile.
Melting Point and Liquid Crystalline Properties: The introduction of different alkyl or aryl groups through esterification can have a profound effect on the melting point and the liquid crystalline properties of the resulting compounds. For instance, the synthesis of a homologous series of 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl esters has been shown to induce mesomorphism, with the length of the alkoxy chain influencing the transition temperatures. derpharmachemica.com
Spectroscopic Properties: The electronic environment around the azobenzene (B91143) chromophore can be subtly altered by esterification, which can lead to shifts in the absorption maxima (λmax) in the UV-Vis spectrum. This can affect the color of the dye and its photoisomerization behavior. The specific ester group can influence the electronic transitions, leading to either a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum. researchgate.netresearchgate.netnih.gov
The table below provides a general overview of the expected impact of esterification on the properties of 4-(phenylazo)benzoic acid.
| Property | Impact of Esterification |
| Solubility | Decreased in polar solvents, increased in nonpolar solvents. |
| Melting Point | Varies depending on the structure of the ester group. |
| Liquid Crystallinity | Can induce or modify liquid crystalline phases. |
| UV-Vis Absorption | Can cause shifts in the absorption maxima (λmax). |
Amidation Reactions and Linker Integration
Amidation of carboxylic acids is a fundamental reaction in organic synthesis. For compounds like 4-(phenylazo)benzoic acid, amidation serves not only to create amide derivatives but also to integrate linker molecules, which is a key step in the design of more complex molecular architectures such as those used in drug conjugates and functional materials. nih.gov
The choice of coupling agents and reaction conditions is critical for achieving high yields and selectivity in amidation reactions. Various methods have been developed for the amidation of benzoic acid derivatives. For instance, the use of a pyridine-borane complex as a catalyst has been reported for the direct amidation of carboxylic acids. researchgate.net This method offers a broad substrate scope, including aliphatic, aromatic, and heterocyclic carboxylic acids, and proceeds under reflux conditions in dry tetrahydrofuran (B95107) (THF) to produce amides in moderate to good yields. researchgate.net
Another approach involves the use of activators to enhance the reactivity of the carboxylic acid. One such activator is (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, which facilitates the amidation of various amines with 4-nitrobenzoic acid in the presence of potassium carbonate at room temperature. lookchemmall.com This method has been shown to be effective for a range of amines, yielding the corresponding amides in good to excellent yields. lookchemmall.com
Furthermore, direct amidation can be achieved using metal catalysts. For example, NiCl2 has been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives with benzylamine (B48309) derivatives, producing moderate to excellent yields in toluene (B28343). nih.gov The efficiency of this reaction is influenced by the steric and electronic effects of substituents on the phenyl ring of the acid. nih.gov
The integration of linkers through amidation is particularly relevant in the development of targeted therapeutics. The amine group of a linker can be deliberately chosen to allow for a variety of subsequent derivatizations, including the formation of ureas, thioureas, and amides, as well as reductive aminations and transition metal-catalyzed cross-couplings. nih.gov
Synthesis of Metal Complexes: Organotin(IV) Complexes
The carboxylate group of 4-(phenylazo)benzoic acid and its derivatives provides a versatile coordination site for metal ions, leading to the formation of a wide array of metal-organic complexes. Among these, organotin(IV) complexes have been extensively studied due to their structural diversity and potential applications.
Diorganotin(IV) complexes with the general formula [(R₂Sn)₂HL], where R can be a methyl or butyl group and L is 5-(4-carboxy-phenylazo)-2-hydroxy-benzoic acid, have been synthesized and characterized. ijcce.ac.irscispace.com These complexes are typically prepared by reacting the sodium salt of the ligand with dimethyl or dibutyltin(IV) dichlorides in a 2:1 metal-to-ligand ratio in anhydrous methanol. ijcce.ac.ircivilica.com
Spectroscopic studies, particularly ¹¹⁹Sn NMR, have been instrumental in determining the coordination geometry of these complexes. In solution, these diorganotin(IV) complexes typically exhibit a tetrahedral geometry around the tin atom. ijcce.ac.irscispace.comcivilica.com The structural diversity of organotin(IV) carboxylates is vast, including monomers, dimers, tetramers, and more complex oligomeric and macrocyclic structures. scispace.com
Table 1: Diorganotin(IV) Complexes of 5-(4-carboxy-phenylazo)-2-hydroxy-benzoic acid
| Complex Formula | R Group | Synthesis Method | Coordination Geometry (Solution) |
|---|---|---|---|
| [(Me₂Sn)₂HL] | Methyl | Reaction of Na₂HL with Me₂SnCl₂ in anhydrous methanol | Tetrahedral ijcce.ac.irscispace.comcivilica.com |
A new ligand, 2-[4-hydroxy-3-((2-hydroxyethylimino)methyl)phenylazo]benzoic acid (H₃L), which incorporates azo, imine, phenolic-OH, alcoholic-OH, and carboxylate functional groups, has been used to synthesize novel organotin(IV) complexes. mdpi.com The reaction of this ligand with various alkyltin(IV) precursors, such as trimethyltin(IV) chloride, bis-tributyltin(IV) oxide, and dibutyltin(IV) oxide, in refluxing toluene yields a series of distinct complexes. mdpi.com
For example, the reaction with trimethyltin(IV) chloride results in the formation of a 24-membered cyclic dimeric complex, [Me₃Sn(H₂L)]₂. mdpi.comscispace.com In this structure, the ligand acts as a bridging unit, coordinating to the tin centers through its carboxylate-O and phenoxy-O atoms. scispace.com The tin(IV) atom in this complex adopts a distorted trigonal-bipyramidal geometry in the solid state, which changes to a distorted tetrahedral geometry in solution. mdpi.comscispace.com
Table 2: Organotin(IV) Complexes of 2-[4-Hydroxy-3-((2-hydroxyethylimino)methyl)phenylazo]benzoic Acid
| Complex | Alkyltin(IV) Precursor | Resulting Structure | Sn(IV) Geometry (Solid State) | Sn(IV) Geometry (Solution) |
|---|---|---|---|---|
| [Me₃Sn(H₂L)]₂ (1) | Trimethyltin(IV) chloride | 24-membered cyclic dimer | Distorted trigonal-bipyramidal mdpi.comscispace.com | Distorted tetrahedral mdpi.comscispace.com |
| Bu₃Sn(H₂L) (2) | Bis-tributyltin(IV) oxide | Monomeric | - | Distorted tetrahedral scispace.com |
Functionalization for Fluorescent Probes
The modification of molecules like 4-(phenylazo)benzoic acid is a key strategy in the development of fluorescent probes for detecting specific analytes. The azo group, in particular, can be exploited as a recognition site that undergoes a chemical transformation upon interaction with the target, leading to a change in the fluorescence properties of the molecule.
A novel phenylazo-based fluorescent probe, RHN, was designed and synthesized for the detection of hypochlorous acid (HClO). nih.gov In this system, the phenylazo group is oxidized by HClO, which in turn generates a free Rhodol fluorophore moiety, restoring its strong fluorescence. nih.gov This "turn-on" fluorescence response allows for the sensitive and selective detection of HClO. The probe exhibited a low detection limit of 22 nM and demonstrated a good linear relationship between fluorescence intensity and HClO concentration up to 30 μM. nih.gov
The synthesis of such probes often involves a one-step chemical reaction. For RHN, this involved the reaction between 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid and (E)-4-(2-phenyldiazenyl)benzene-1,3-diol. nih.gov This approach highlights the potential for functionalizing the basic 4-(phenylazo)benzoic acid structure to create sophisticated analytical tools.
Synthesis of 3,5-bis(4-phenylazophenylaminodiazo)benzoic acid
Control of Precursor Structure for Thin Film Preparation
The structure of precursor molecules is a critical factor in controlling the properties of thin films prepared via methods like sol-gel processing. For materials involving 4-(phenylazo)benzoic acid, modifying the precursor can influence the processing behavior, microstructure, and ultimately the functional properties of the resulting film. researchgate.net
In the context of sol-gel processing of ceramic thin films, such as ZrO₂ and TiO₂, the nature of the coating solution significantly impacts film densification and crystallization. researchgate.net By using modifying ligands like acetic acid or 2,4-pentanedione with metal alkoxide starting compounds, it is possible to control the degree of condensation and oligomerization of the precursor species in solution. researchgate.net
For instance, in the preparation of a photochromic ZrO₂ precursor solution, 4-(phenylazo)benzoic acid can be used in conjunction with zirconium tetra-n-butoxide and ethylene (B1197577) glycol monomethyl ether. evitachem.com The steric size of the ligands, their pyrolysis behavior, the extent of modification, and the reactivity of the precursor are all key variables that can be tuned to control the processing of the thin film. researchgate.net A systematic investigation of these factors allows for a deeper understanding of the processing-property relationships, which is essential for optimizing the performance of functional thin films. researchgate.net
Photochemical and Photoresponsive Behavior
Trans-Cis Photoisomerization Mechanisms of 4-(Phenylazo)benzoic Acid
The fundamental photoresponsive behavior of 4-(phenylazo)benzoic acid is rooted in the trans-cis isomerization of its central azo (N=N) bond. evitachem.com The more stable trans isomer can be converted to the metastable cis isomer upon irradiation with light of a specific wavelength, typically in the UV region. The reverse process, from cis back to trans, can be triggered by irradiation with a different wavelength (often in the visible region) or by thermal relaxation. nih.gov This reversible conversion between two distinct geometric and electronic forms is the basis for its function as a molecular switch. nih.govfu-berlin.de
The photoisomerization of 4-(phenylazo)benzoic acid (PABA) has been studied at the single-molecule level on surfaces, providing critical insights into its switching dynamics in a constrained environment. Using scanning tunneling microscopy (STM), researchers have directly observed the light-induced trans-to-cis isomerization of PABA molecules assembled on a gold (Au(111)) surface. nih.gov
A key finding from these surface studies is that the photoswitching behavior is highly dependent on the molecular density and arrangement. nih.govresearchgate.net Isomerization is readily observed when PABA molecules are at a low surface density, existing as isolated units. However, the switching functionality is suppressed or completely absent in tightly-packed, self-assembled islands of the molecules. nih.govresearchgate.net This indicates that strong intermolecular interactions, such as hydrogen bonding and van der Waals forces within the densely packed domains, hinder the conformational changes required for isomerization. The significant geometric change between the planar trans isomer and the non-planar cis isomer requires space that is not available in a constrained, crystalline-like monolayer. researchgate.net
Table 1: Photoisomerization of PABA on Au(111) Surface
| Molecular Arrangement | Photoswitching Observed? | Rationale |
| Low Density (Isolated Molecules) | Yes | Sufficient free volume allows for the geometric change from trans to cis isomer. |
| High Density (Tight-Packed Islands) | No | Steric hindrance and strong intermolecular interactions within the assembly prevent the necessary conformational changes. nih.govresearchgate.net |
The efficiency of photoisomerization is not only dependent on the molecule's own packing but also on the surrounding chemical landscape. nih.govresearchgate.net Studies have shown that when PABA molecules are co-adsorbed within a host monolayer, such as octanethiol on Au(111), they can retain their ability to photoswitch. nih.govresearchgate.net This demonstrates that isolating the PABA molecules from each other, even within a different chemical matrix, can preserve their photoresponsive function.
The host matrix effectively provides the necessary free volume around the PABA molecule, mitigating the steric hindrance that would occur in a pure, densely packed PABA film. nih.gov This finding is crucial for the design of molecular devices, as it suggests that the functionality of molecular switches can be maintained on surfaces by carefully engineering the local environment. The surrounding chemical environment, therefore, plays a pivotal role in modulating the switching efficiency and is a key consideration for practical applications. nih.govresearchgate.net
The photoisomerization of 4-(phenylazo)benzoic acid is a reversible process. nih.gov Upon absorption of UV light, the molecule transitions from the thermodynamically stable trans state to the higher-energy cis state. evitachem.com The reverse cis-to-trans isomerization can be induced by visible light or can occur thermally as the molecule relaxes back to its ground state. nih.govfu-berlin.de
The kinetics of this process are fundamental to its application. The trans → cis isomerization upon UV irradiation is typically a very fast process. The rate of the reverse reaction (cis → trans) determines the stability of the cis isomer. The lifetime of the cis state can be tuned by altering the molecular structure or the environment. ed.gov For azobenzene (B91143) derivatives, this thermal relaxation can range from milliseconds to hours. Kinetic studies, often performed using UV-visible spectroscopy, monitor the changes in the absorption spectra over time to determine the rate constants for both the forward and reverse isomerization processes. evitachem.comnih.gov For instance, the kinetics of azobenzene-containing surfactants in the presence of polyelectrolytes have shown that the isomerization process can be slower in a polymer complex compared to an aqueous solution, which is attributed to steric hindrance within aggregates formed along the polymer chains. nih.gov
Applications in Photoresponsive Materials Development
The reliable and reversible photoisomerization of 4-(phenylazo)benzoic acid makes it an attractive building block for a wide range of photoresponsive materials and "smart" systems. researchgate.netrsc.org
At the most fundamental level, a single PABA molecule acts as a light-operated switch. fu-berlin.deresearchgate.net The significant difference in geometry and dipole moment between the trans and cis isomers can be harnessed to control various properties at the nanoscale. This has led to its consideration for applications in molecular electronics and optical data storage. nih.govresearchgate.net When integrated into a larger system, the collective switching of many molecules can induce macroscopic changes. For example, monolayers of azobenzene derivatives on surfaces can reversibly change surface properties like wettability or adhesion upon irradiation. researchgate.net This capability is being explored for the development of photo-controllable surfaces and microfluidic devices.
Incorporating 4-(phenylazo)benzoic acid into polymer structures is a powerful strategy for creating smart materials that can change their properties in response to light. sigmaaldrich.commdpi.com PABA can be covalently attached to polymer backbones as a side chain or used as a cross-linking agent.
When integrated into a polymer matrix, the isomerization of the azobenzene unit can induce significant changes in the polymer's macroscopic properties. For example, the trans-to-cis isomerization causes the molecule to bend and occupy a different volume. When many such units switch in unison within a polymer network, it can lead to photo-induced contraction or expansion of the material. This principle is the basis for developing photomechanical actuators, artificial muscles, and photoresponsive gels. sigmaaldrich.com Furthermore, the change in polarity between the trans and cis isomers can be used to alter the permeability of membranes or the solubility of polymers in response to light. nih.gov The post-functionalization of polymers with PABA has been shown to induce an ability to form host-guest complexes, adding another layer of controllable interaction. sigmaaldrich.com
Photochromic ZrO₂ Precursors for Functional Thin Films
A novel approach to fabricating functional thin films involves the use of photochromic zirconium dioxide (ZrO₂) precursors incorporating 4-(phenylazo)benzoic acid. scientific.netscientific.netresearchgate.netiaea.org A stable precursor solution can be prepared using zirconium tetra-n-butoxide, 4-(phenylazo)benzoic acid, and ethyleneglycol monomethylether as a solvent. scientific.netscientific.netresearchgate.netiaea.org The key to the functionality of this precursor lies in the photochromic nature of 4-(phenylazo)benzoic acid, which undergoes reversible isomerization between its trans and cis forms upon exposure to ultraviolet (UV) and visible light, respectively. scientific.net
This photoisomerization directly influences the structure of the zirconium precursor molecule in the solution. scientific.netresearchgate.netiaea.org As confirmed by Density Functional Theory (DFT) calculations, UV irradiation alters the molecular structure of the precursor. scientific.netresearchgate.netiaea.org This change in the precursor's structure before the film deposition process allows for precise control over the surface morphology of the final ZrO₂ thin film. scientific.netresearchgate.netiaea.org Consequently, thin films prepared from the precursor solution with and without UV irradiation exhibit different surface characteristics. scientific.netresearchgate.net This method presents a pathway to tailor the morphological properties of zirconia thin films by simply controlling light exposure during the precursor stage. scientific.net
| Component | Function |
| Zirconium tetra-n-butoxide | Zirconium source |
| 4-(Phenylazo)benzoic acid | Photochromic agent |
| Ethyleneglycol monomethylether | Solvent |
Photoresponsive Wettability Switches
The photoisomerization of 4-(phenylazo)benzoic acid has been harnessed to create dynamic surfaces that can switch their wettability in response to light. nih.gov One such system is based on a host-guest complex formed between a dimethylamino calix scientific.netarene (the host) and 4-(phenylazo)benzoic acid (the guest). nih.gov This complex can be applied to a micro/nanostructured silicon surface to create a functional coating. nih.gov
The switching mechanism relies on the reversible binding and release of the 4-(phenylazo)benzoic acid guest by the calixarene (B151959) host, triggered by light. nih.gov
UV Irradiation (365 nm): Upon irradiation with UV light, the 4-(phenylazo)benzoic acid isomerizes to its cis form. This conformational change leads to its release from the calixarene host.
Visible Light Irradiation (450 nm): Subsequent exposure to visible light triggers the back-isomerization to the trans form, which allows it to be selectively bound by the host molecule again. nih.gov
This controlled binding and release process alters the chemical composition and structure of the surface, thereby reversibly changing its wettability. nih.gov Such photocontrolled wettability switches have potential applications in microfluidic devices and sensors. nih.gov
Photoresponsive Micellar Systems
Rheological Properties of Micellar Systems under Light Irradiation
The photoisomerization of 4-(phenylazo)benzoic acid can be used to control the rheological properties of micellar solutions. A notable example is a system composed of a cationic Gemini surfactant, propylene-bis(dimethyldioctadecylammonium chloride) (18-3-18), and trans-4-phenylazo)benzoic acid (trans-ACA) as a photoresponsive counter-ion. tandfonline.com In its initial state, before UV exposure, mixtures of these components form highly viscoelastic fluids. tandfonline.com
Upon irradiation with UV light (at 365 nm), the trans-ACA isomerizes to cis-ACA. tandfonline.com This change in the counter-ion's geometry disrupts the micellar structures, leading to a dramatic decrease in the fluid's viscosity—a phenomenon known as photothinning. tandfonline.com For a specific system containing 8 mM of the 18-3-18 surfactant and 10 mM of ACA, a one-hour UV irradiation resulted in a nearly 90% reduction in the relative viscosity. tandfonline.com This process is reversible; subsequent irradiation with visible light can restore the rheological properties of the micellar system. tandfonline.com
| Condition | Observation |
| Before UV Irradiation | The solution is a highly viscoelastic fluid. |
| After 1 hr UV Irradiation (365 nm) | The relative viscosity is reduced by approximately 90%. |
| After Visible Light Irradiation | The rheological properties are recovered. |
Micellar Morphology Transformations Induced by Photoisomerization
The photoisomerization of the azobenzene moiety in 4-(phenylazo)benzoic acid (ACA) can induce transformations in the morphology of micellar aggregates. researchgate.net In a system prepared with the cationic surfactant 3-hexadecyloxy-2-hydroxypropyl trimethyl ammonium (B1175870) bromide and ACA, the concentration of trans-ACA influences the initial micellar structure, causing a transition from spherical to wormlike micelles, and then to a rod-like morphology as the concentration increases. researchgate.net
The application of UV and visible light provides a way to externally control these structures. Irradiation triggers the trans-to-cis photoisomerization of the ACA molecule, which in turn can induce a conversion of wormlike micellar structures into rodlike micelles. researchgate.net This reversible change in aggregate morphology is the underlying reason for the observed changes in the physical properties of the solution, such as its viscosity. researchgate.net
Photoreversible Polymer-Surfactant Micelles
While the systems described involve surfactants with photoresponsive counter-ions, specific research on photoreversible systems explicitly defined as "polymer-surfactant micelles" featuring 4-(phenylazo)benzoic acid was not identified in the reviewed literature. The Gemini surfactant 18-3-18 has a structure that connects two surfactant molecules, which could be considered oligomeric, but it is not typically classified as a polymer in this context. tandfonline.com
Photodynamic Therapy Applications
Photodynamic therapy (PDT) is a medical treatment that utilizes a combination of a photosensitizing agent, light of a specific wavelength, and molecular oxygen to produce reactive oxygen species that can kill targeted cells, such as cancer cells or microbes. wikipedia.orgnih.govnih.gov Commonly used photosensitizers include porphyrin-based molecules. researchgate.net Despite the well-documented photoresponsive properties of 4-(phenylazo)benzoic acid, a direct application of this specific compound as a photosensitizer in photodynamic therapy has not been reported in the reviewed scientific literature.
Generation of Reactive Oxygen Species for Targeted Therapies
The application of azobenzene derivatives, including 4-(phenylazo)benzoic acid, is being explored in the field of photodynamic therapy (PDT). PDT is a treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that can selectively destroy diseased cells. The core principle of PDT relies on the photosensitizer's ability to absorb light and transfer the absorbed energy to surrounding molecular oxygen, leading to the formation of highly reactive singlet oxygen (¹O₂) and other ROS. These species can then induce cellular damage and apoptosis in the targeted tissue.
Recent research has focused on enhancing the generation of ROS by photosensitizers through molecular design. One innovative strategy involves bridging donor-acceptor type photosensitizers with an azo group. This molecular architecture has been shown to significantly boost ROS generation through both Type I (electron transfer) and Type II (energy transfer) photochemical reactions. Theoretical calculations suggest that the inclusion of the azo bridge can lead to a notable reduction in the energy gap between the singlet and triplet excited states (ΔEST), which in turn facilitates a more efficient intersystem crossing (ISC) process, a critical step for effective ROS generation. rsc.org
While specific data on the singlet oxygen quantum yield of 4-(phenylazo)benzoic acid is not extensively documented in publicly available literature, the general principles of azobenzene photochemistry suggest its potential as a component in more complex photosensitizers. The efficiency of ROS generation is a key parameter for a photosensitizer's effectiveness.
Table 1: Factors Influencing Reactive Oxygen Species (ROS) Generation by Photosensitizers
| Factor | Description |
| Intersystem Crossing (ISC) Rate | The efficiency of the transition from the excited singlet state to the excited triplet state. A higher ISC rate generally leads to greater ROS generation. |
| Triplet State Lifetime | The duration for which the photosensitizer remains in the excited triplet state. A longer lifetime allows for more efficient energy transfer to molecular oxygen. |
| Triplet State Energy | The energy of the excited triplet state must be sufficient to excite ground state triplet oxygen to the singlet state. |
| Molecular Environment | The surrounding solvent and biomolecules can influence the photophysical properties of the photosensitizer and the lifetime of the generated ROS. |
It is important to note that while azobenzene itself is not a classical photosensitizer for PDT, its derivatives are being integrated into systems designed for targeted therapies. For instance, azobenzene units can act as hypoxia-responsive linkers in drug delivery systems. In a hypoxic tumor environment, the azo bond can be cleaved, leading to the release of a photosensitizer or chemotherapeutic agent. This targeted activation mechanism enhances the specificity of the therapy and reduces off-target effects. mdpi.com
Bioimaging Applications
The unique photoresponsive properties of azobenzene derivatives also lend themselves to applications in bioimaging. The ability to switch between two distinct isomers with different absorption spectra and geometries can be harnessed to create "smart" molecular probes and imaging agents.
One major application of azobenzene derivatives in this area is as quenchers in Förster Resonance Energy Transfer (FRET)-based biosensors. In these systems, a fluorophore is paired with a quencher molecule, such as a derivative of 4-(phenylazo)benzoic acid. The close proximity of the quencher to the fluorophore results in the suppression of fluorescence. When a specific biological event occurs, such as enzymatic cleavage of a linker separating the pair, the distance between the fluorophore and the quencher increases, leading to a restoration of fluorescence that can be detected and quantified. 4-[4-(Dimethylamino)phenylazo]benzoic acid, a derivative of the subject compound, is noted for its lack of fluorescence and its use as a long-wavelength quencher in FRET studies. chemicalbook.com
Furthermore, novel fluorescent probes incorporating a phenylazo moiety have been designed for the detection of specific analytes within biological systems. For example, a phenylazo-based fluorescent probe has been developed for the sensitive and selective detection of hypochlorous acid (HClO), a reactive oxygen species, in the mitochondria of living cells. In this design, the azo group acts as a recognition site. The oxidation of the phenylazo group by HClO leads to the generation of a highly fluorescent species, allowing for the imaging of HClO with high sensitivity. nih.gov
The fluorescence characteristics of 4-(phenylazo)benzoic acid itself have been studied, though its quantum yield is generally low. Its absorption and emission properties are influenced by the solvent environment. The table below summarizes the spectral properties of a related phenylazo-based fluorescent probe, RHN, designed for HClO detection. nih.gov
Table 2: Spectral Properties of a Phenylazo-Based Fluorescent Probe (RHN) for HClO Detection
| Property | Value |
| Excitation Wavelength (λex) | 500 nm |
| Emission Wavelength (λem) | 550 nm |
| Detection Limit for HClO | 22 nM |
| Response Mechanism | Oxidation of the phenylazo group by HClO, leading to fluorescence restoration. |
Data is for the derivative probe RHN as a representative example of a bioimaging application of the phenylazo moiety. nih.gov
The development of nanoparticles incorporating 4-(phenylazo)benzoic acid is another promising avenue for bioimaging. These nanoparticles can be designed to respond to specific stimuli within the cellular environment, such as changes in pH or redox potential, leading to a change in their optical properties for imaging purposes. The ability to functionalize the carboxylic acid group of 4-(phenylazo)benzoic acid allows for its conjugation to various biomolecules or nanoparticles, further expanding its utility in targeted cellular imaging. evitachem.com
Supramolecular Chemistry and Molecular Recognition
Hydrogen Bonding and Ionic Interactions in Supramolecular Assembly
Hydrogen bonding is a primary directional force in the self-assembly of supramolecular structures involving 4-(phenylazo)benzoic acid. The carboxylic acid moiety of PABA acts as an effective hydrogen bond donor, readily interacting with complementary acceptor groups. This capability has been extensively utilized to construct new supramolecular liquid crystalline complexes. nih.govresearchgate.net For instance, when PABA is combined with compounds containing a pyridine (B92270) ring, such as 4-(4′-pyridylazophenyl)-4′′-alkoxybenzoates, stable hydrogen bonds form between the carboxylic acid and the pyridyl group. nih.govresearchgate.net
These interactions lead to the formation of elongated, rod-like supermolecules. nih.gov The increased length and rigidity of these hydrogen-bonded complexes can induce or enhance liquid crystalline properties, which may not be present in the individual components. nih.gov The stability of the resulting mesophases, such as smectic and nematic phases, is directly influenced by the strength and geometry of these hydrogen bonds. nih.govresearchgate.net In addition to hydrogen bonding, π-π stacking of the aromatic and azobenzene (B91143) units plays a significant role in the thermal stability of these assemblies. researchgate.net Ionic interactions can also be pivotal in guiding the formation of these supramolecules. researchgate.net
Interaction with DNA and Modulation of DNA Helicity
Derivatives of 4-(phenylazo)benzoic acid have been shown to interact with double-stranded DNA (dsDNA), demonstrating the potential to modulate its structure. researchgate.net The photochromic nature of the azobenzene group is particularly significant in this context. researchgate.net Azobenzene compounds can switch between two isomers, trans and cis, upon irradiation with light of specific wavelengths. tandfonline.com This photoisomerization triggers a significant change in molecular geometry, which can be harnessed to control biological processes. researchgate.net
Research on water-soluble PABA derivatives has demonstrated that their binding to dsDNA can lead to changes in the DNA's secondary structure. Specifically, the photoisomerization of certain bicationic derivatives can photochemically induce both stabilization and destabilization of the B-DNA helix in situ. researchgate.net This process is fully reversible, offering a pathway to externally control DNA conformation using light. researchgate.net The binding affinity of these derivatives to DNA is influenced by their molecular structure; for example, the number of positive charges on the molecule plays a crucial role in stabilizing the complex formed with the negatively charged DNA backbone. researchgate.net The ability to reversibly control DNA helicity opens potential applications in DNA-based nanomaterials and the regulation of biological functions. researchgate.net
Stabilization of Supramolecular Complexes
The stability of supramolecular complexes formed with 4-(phenylazo)benzoic acid is governed by a combination of non-covalent interactions. Hydrogen bonds are a primary contributor, creating well-defined and directional links between molecular components. nih.govrsc.org In complexes formed between PABA and pyridine derivatives, the O–H⋯N hydrogen bond is the key interaction that assembles the primary structural motif. nih.gov
Host-Guest Interactions with Cyclodextrins
Cyclodextrins (CDs) are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic inner cavity, enabling them to encapsulate "guest" molecules to form inclusion complexes. worldwidejournals.comoatext.com 4-(Phenylazo)benzoic acid has been shown to act as a guest molecule, forming stable complexes with cyclodextrins, which modifies its properties and behavior in aqueous solutions. worldwidejournals.com
4-(Phenylazo)benzoic acid (PABA) readily forms 1:1 inclusion complexes with α-cyclodextrin (α-CD). worldwidejournals.com In this arrangement, the PABA molecule is encapsulated within the hydrophobic cavity of the α-CD host. worldwidejournals.com The formation of these host-guest complexes is driven by the favorable interactions between the hydrophobic part of the PABA molecule and the non-polar interior of the cyclodextrin. worldwidejournals.comoatext.com This encapsulation has been confirmed through various spectroscopic methods. worldwidejournals.com Such complexation can enhance the solubility of guest molecules in water and is a key principle in various applications, from drug delivery to materials science. oatext.commdpi.com
The formation of inclusion complexes is a thermodynamically driven process. Studies on the interaction between 4-(phenylazo)benzoic acid and α-cyclodextrin have determined that the inclusion process is spontaneous. worldwidejournals.com The primary driving forces for complex formation are van der Waals interactions and hydrophobic interactions between the host and guest molecules. worldwidejournals.comoatext.com The negative Gibbs free energy (ΔG) value associated with the process confirms its spontaneity.
Table 1: Thermodynamic Aspect of Inclusion with α-Cyclodextrin
| Parameter | Finding | Driving Forces |
|---|---|---|
| Stoichiometry | 1:1 complex formation | - |
| Spontaneity | The inclusion process is spontaneous (ΔG < 0) | Van der Waals forces, Hydrophobic interactions |
This table summarizes the thermodynamic characteristics of the inclusion complex formation between 4-(phenylazo)benzoic acid and α-cyclodextrin.
The photoisomerization of 4-(phenylazo)benzoic acid can be used to control the macroscopic properties of certain material systems, such as the rheology of micellar solutions. tandfonline.com In a novel photosensitive system, trans-4-phenylazo benzoic acid (trans-ACA) was mixed with a surfactant, 3-chloro-2-hydroxypropyl oleyl dimethyl ammonium (B1175870) acetate (B1210297) (ODAA), to form a viscoelastic micellar solution. tandfonline.com
Before irradiation, this system exhibits high viscosity and pronounced viscoelasticity. tandfonline.com However, upon exposure to UV light (e.g., 365 nm), the trans-ACA isomerizes to the cis-ACA form. tandfonline.com This change in molecular shape disrupts the micellar network, leading to a dramatic decrease in viscosity and the near-disappearance of thixotropy and viscoelasticity. tandfonline.com This effect is reversible; exposing the solution to visible light converts the cis-ACA back to the trans form, restoring the original rheological properties. tandfonline.com This reversible, light-triggered control over fluid behavior highlights the potential of PABA as a molecular switch in smart materials. tandfonline.com
Table 2: Influence of Photoisomerization on Micellar Rheology
| Condition | Isomer Form | Viscosity | Viscoelasticity |
|---|---|---|---|
| No Irradiation | trans-ACA | High | High |
| UV Irradiation (365 nm) | cis-ACA | Decreases significantly | Nearly disappears |
| Visible Light Exposure | trans-ACA | Reversibly restored | Reversibly restored |
This table illustrates the reversible changes in the rheological properties of an ODAA/ACA micellar system induced by photoisomerization.
Table of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| 4-(Phenylazo)benzoic acid | PABA, ACA |
| α-Cyclodextrin | α-CD |
| 3-chloro-2-hydroxypropyl oleyl dimethyl ammonium acetate | ODAA |
Self-Assembly in Liquid Crystalline Systems
4-(Phenylazo)benzoic acid and its derivatives are significant components in the field of liquid crystals due to their rigid, rod-like molecular structure, which is conducive to the formation of ordered, fluid phases. The azobenzene core provides the necessary structural anisotropy, while the terminal carboxylic acid group offers a site for molecular interactions, particularly hydrogen bonding, which drives the self-assembly into supramolecular structures. researchgate.netias.ac.in These molecules can act as mesogenic units, either alone or when combined with other molecules, to create materials with diverse liquid crystalline properties. unibuc.ro
Derivatives of 4-(phenylazo)benzoic acid, particularly those with alkoxy chains attached to the phenyl ring (4-(4-alkyloxyphenylazo) benzoic acids), exhibit well-defined liquid crystalline properties. unibuc.ro These compounds typically display enantiotropic liquid crystalline phases, meaning the mesophases are stable and observable upon both heating and cooling. unibuc.ro The specific phases observed are often nematic, characterized by long-range orientational order, and smectic, which possess both orientational and some degree of positional order. unibuc.ro
The mesomorphic behavior is investigated using techniques such as differential scanning calorimetry (DSC) to identify transition temperatures and polarized optical microscopy (POM) to observe the characteristic textures of each phase, such as the Schlieren textures of nematic phases. unibuc.ro
The table below presents data on a homologous series of 4-(4-alkyloxyphenylazo) benzoic acids, illustrating their liquid crystalline properties.
| Compound | Alkoxy Chain Length (n) | Mesophases Observed |
| 3a | 6 | Nematic, Smectic |
| 3b | 7 | Nematic, Smectic |
| 3c | 8 | Nematic, Smectic |
| 3d | 9 | Nematic, Smectic |
| 3e | 10 | Nematic, Smectic |
| 3f | 18 | Nematic, Smectic |
| Data derived from studies on 4-(4-alkyloxyphenylazo) benzoic acids. unibuc.ro |
The stability and type of mesophase in systems containing 4-(phenylazo)benzoic acid derivatives are highly dependent on their molecular structure. A key factor is the length of terminal alkyl or alkoxy chains. unibuc.roderpharmachemica.com As the length of the alkoxy chain increases in a homologous series, the stability of the mesophases can be systematically altered. unibuc.ro
This relationship is not always linear. An "odd-even effect" is commonly observed, where the transition temperatures alternate between rising and falling as the number of carbon atoms in the alkyl chain sequentially increases from odd to even. derpharmachemica.com This effect is attributed to the changes in molecular geometry and the resulting differences in intermolecular cohesive forces for molecules with odd versus even numbers of carbon atoms in their flexible tails. derpharmachemica.com The addition of extra phenylazo moieties or other polar substituents to the core structure can also significantly impact mesophase behavior and thermal stability. tandfonline.com
Intermolecular hydrogen bonding is a powerful and directional force that plays a crucial role in the self-assembly of 4-(phenylazo)benzoic acid into liquid crystalline structures. researchgate.net The carboxylic acid group (–COOH) is a potent hydrogen bond donor and acceptor, enabling the formation of stable dimers or more extended supramolecular chains. nih.gov
This capability is often exploited to create supramolecular liquid crystals by mixing 4-(phenylazo)benzoic acid or its derivatives with complementary molecules, such as pyridines. researchgate.net In many cases, the individual components are not liquid crystalline (non-mesomorphic) on their own. However, when mixed in equimolar amounts, the formation of a hydrogen bond between the carboxylic acid and the nitrogen atom of the pyridine leads to the creation of a new, larger, and more anisotropic supramolecular complex that exhibits liquid crystalline phases. researchgate.net The formation of these hydrogen-bonded complexes, which can induce nematic or smectic phases, is confirmed through techniques like FT-IR spectroscopy. nih.gov
The principles of self-assembly involving benzoic acid derivatives can be applied to create dynamic systems, such as self-propelling objects. Research has demonstrated a self-propulsion system where a disk of benzoic acid is placed on an aqueous surface covered by a mesoscopic layer of an amphiphilic molecule, 4-stearoyl amidobenzoic acid. researchgate.net
In this system, the benzoic acid disk is driven by a difference in surface tension created around it on the water's surface. researchgate.net The state of the amphiphilic molecular layer, which is a derivative of benzoic acid, is critical to the motion of the disk. researchgate.net While this specific study used a different benzoic acid derivative as the amphiphile, it highlights the potential for molecules like 4-(phenylazo)benzoic acid, which is also a photosensitive amphiphile, to be incorporated into similar systems. researchgate.net The ability to control the properties of the amphiphilic layer, potentially through the photoisomerization of an azobenzene unit, could lead to light-controlled self-propulsion systems.
Spectroscopic and Theoretical Studies
UV-Visible Spectroscopy of 4-(PHENYLAZO)BENZOIC ACID
UV-Visible spectroscopy is a key technique for characterizing the electronic transitions within 4-(phenylazo)benzoic acid, particularly those associated with the azobenzene (B91143) chromophore.
The absorption and fluorescence spectra of 4-(phenylazo)benzoic acid have been recorded in different solvents to understand its photophysical properties. worldwidejournals.comworldwidejournals.com The spectra are characterized by distinct bands corresponding to electronic transitions within the molecule. The primary absorption band is attributed to the high-energy π-π* transition of the conjugated azo system, while a weaker, lower-energy band corresponds to the n-π* transition of the nitrogen lone pair electrons.
The following table presents the absorption maxima (λabs) and emission maxima (λem) of 4-(phenylazo)benzoic acid in a selection of solvents with varying polarities. worldwidejournals.com
| Solvent | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) |
| Dioxane | 323 | 390 |
| Acetonitrile | 324 | 408 |
| Ethanol (B145695) | 325 | 422 |
| Methanol | 326 | 430 |
The polarity of the solvent environment influences the electronic transitions of 4-(phenylazo)benzoic acid, leading to observable spectral shifts (solvatochromism). In polar solvents, only a small spectral shift is typically observed in the absorption maxima. worldwidejournals.com The relationship between the solvent polarity and the Stokes shift (the difference between the absorption and emission maxima) can provide insights into the nature of the excited state. A good correlation of the Stokes shift with solvent polarity scales, such as the ET(30) scale, suggests that dielectric solute-solvent interactions are the primary drivers of the observed solvatochromic shifts. worldwidejournals.com This interaction induces a large Stokes shift in polar solvents. worldwidejournals.com
Like other azobenzene derivatives, 4-(phenylazo)benzoic acid is a photochromic molecule that can undergo reversible isomerization between its stable trans and metastable cis forms upon exposure to light. researchgate.netnih.gov This process can be effectively monitored using UV-Vis spectroscopy. nih.gov
Irradiation with UV light, typically around 365 nm, induces the π-π* transition and promotes the conversion from the trans to the cis isomer. researchgate.netresearchgate.net This is observed in the UV-Vis spectrum as a decrease in the intensity of the high-energy absorption band (around 320-330 nm) and a concurrent increase in the lower-energy n-π* transition band (around 440-470 nm), which is more prominent for the cis isomer. researchgate.netnih.gov The reverse isomerization, from cis back to trans, can be triggered by irradiation with visible light of a longer wavelength (e.g., 470 nm) or can occur thermally. researchgate.net The point at which the forward and reverse isomerization rates are equal under specific irradiation is known as the photostationary state (PSS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the molecular structure of 4-(phenylazo)benzoic acid and for characterizing its complexes.
¹H NMR (Proton NMR) spectroscopy confirms the identity and purity of 4-(phenylazo)benzoic acid by identifying the chemical environments of the hydrogen atoms in the molecule. The spectrum typically displays characteristic signals for the aromatic protons and the carboxylic acid proton. chemicalbook.com
The protons on the two phenyl rings resonate in the aromatic region, generally between 7.4 and 8.3 ppm. Due to the substitution pattern, these protons appear as a series of multiplets. The carboxylic acid proton (-COOH) is highly deshielded and appears as a singlet far downfield, often above 12 ppm, although its position can be broad and vary with solvent and concentration. The integration of these signals provides a quantitative ratio of the different types of protons, confirming the molecular structure.
¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. For 4-(phenylazo)benzoic acid, the spectrum would show distinct signals for each unique carbon atom. The carboxylic acid carbon is the most deshielded, appearing around 167-172 ppm. rsc.orgdocbrown.info The aromatic carbons typically resonate in the 120-155 ppm range. The carbons directly attached to the azo group and the carbon attached to the carboxylic acid group (ipso-carbons) have distinct chemical shifts from the other carbons in the phenyl rings. docbrown.info This technique is crucial for confirming the structure and for studying changes in the electronic environment upon complexation with other species.
¹¹⁹Sn NMR: ¹¹⁹Sn NMR spectroscopy is a specialized technique used specifically for the characterization of organotin compounds. researchgate.net When 4-(phenylazo)benzoic acid is used as a ligand to form a complex with a tin-containing moiety, ¹¹⁹Sn NMR can provide valuable information about the coordination environment around the tin atom. mdpi.comnih.gov The chemical shift in the ¹¹⁹Sn NMR spectrum is highly sensitive to the coordination number of the tin center and the nature of the ligands attached to it. researchgate.netresearchgate.net An increase in the coordination number generally leads to an upfield shift (to more negative ppm values) in the ¹¹⁹Sn resonance signal. researchgate.net While studies on organotin complexes with various benzoic acid derivatives exist, specific ¹¹⁹Sn NMR data for complexes of 4-(phenylazo)benzoic acid were not detailed in the surveyed literature.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-(phenylazo)benzoic acid provides clear evidence for its key structural features: the carboxylic acid group and the aromatic rings. The broad absorption band observed between 2500 and 3300 cm⁻¹ is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. A sharp, intense peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch.
Additional peaks confirm the aromatic nature of the compound, including C-H stretching vibrations typically seen above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1600-1500 cm⁻¹ region. The entire spectrum serves as a molecular fingerprint, allowing for the identification of the compound.
| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch | ~3300 - 2500 (broad) | Carboxylic Acid |
| Aromatic C-H Stretch | ~3080 - 3030 | Phenyl Rings |
| C=O Stretch | ~1720 - 1680 | Carboxylic Acid |
| Aromatic C=C Stretch | ~1600, ~1500 | Phenyl Rings |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
Under Electron Ionization (EI), a sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The mass spectrum of 4-(phenylazo)benzoic acid shows a molecular ion peak ([M]⁺) corresponding to its molecular weight of approximately 226 g/mol . diva-portal.org The fragmentation pattern provides valuable structural information. Key fragments arise from the cleavage of specific bonds within the parent ion.
Common fragmentation pathways for similar aromatic acids include the loss of a hydroxyl radical (-OH) and the loss of a carboxyl group (-COOH). The spectrum of benzoic acid, for example, shows prominent peaks corresponding to the loss of -OH (M-17) and the formation of the stable phenyl cation (m/z 77) after the loss of the entire carboxyl group. For 4-(phenylazo)benzoic acid, analogous fragmentation would lead to characteristic ions that confirm the connectivity of the phenyl rings, the azo group, and the benzoic acid moiety.
| Ion | m/z (Approximate) | Description |
| [C₁₃H₁₀N₂O₂]⁺ | 226 | Molecular Ion (M⁺) |
| [M - OH]⁺ | 209 | Loss of hydroxyl radical |
| [M - COOH]⁺ | 181 | Loss of carboxyl group |
| [C₆H₅N₂]⁺ | 105 | Phenyl diazonium ion |
| [C₆H₅]⁺ | 77 | Phenyl cation |
X-ray Diffraction (XRD) for Crystal Structure Analysis
For materials available as a polycrystalline powder rather than a single crystal, powder X-ray diffraction (PXRD) is employed. The crystal structure of 4-(phenylazo)benzoic acid has been successfully identified from PXRD data. researchgate.netnih.gov The analysis was performed using a combination of direct space methods and Rietveld refinement. researchgate.net
Rietveld refinement is a powerful technique where a calculated diffraction pattern, based on a theoretical crystal structure model, is fitted to the experimental powder pattern using a least-squares approach. The parameters of the model—such as lattice parameters, atomic positions, and peak shape factors—are adjusted iteratively until the calculated and measured patterns match as closely as possible. This analysis confirmed that 4-(phenylazo)benzoic acid is a photosensitive trans-azobenzene derivative and revealed how the substituent groups affect the coplanarity of the azobenzene core. researchgate.netnih.gov
Density Functional Theory (DFT) Calculations and Molecular Modeling
Density Functional Theory (DFT) serves as a critical computational tool for investigating the structural, electronic, and interactive properties of 4-(phenylazo)benzoic acid. DFT calculations provide profound insights into molecular geometries, the nature of intermolecular forces, and electronic behaviors that underpin the compound's photochromic and physicochemical characteristics.
Table 1: DFT-Optimized Isomer Geometries
| Isomer | Key Geometric Features |
|---|---|
| trans-4-(phenylazo)benzoic acid | Elongated, largely planar structure. |
Hirshfeld surface analysis, derived from theoretical calculations, has been used to elucidate the complex network of intermolecular interactions that govern the crystal packing of 4-(phenylazo)benzoic acid. researchgate.net This analysis reveals that the crystal structure is stabilized by a combination of several key non-covalent interactions.
The primary interactions identified include:
O–H····O Hydrogen Bonds: These classic hydrogen bonds form between the carboxylic acid groups of adjacent molecules, creating strong dimeric synthons.
C–H····π(arene) Interactions: Hydrogen atoms from the phenyl rings interact with the π-electron systems of neighboring aromatic rings.
π(arene)····π(arene) Interactions: Stacking interactions between the aromatic rings contribute significantly to the stability of the crystal lattice. researchgate.net
The interplay of these forces results in the formation of a two-dimensional zigzag framework within the crystal. researchgate.net The presence of π····π stacking is clearly visualized on the Hirshfeld surface when mapped over the shape index. researchgate.net
Theoretical studies using DFT are instrumental in understanding the electronic properties of 4-(phenylazo)benzoic acid, which are directly linked to its photoresponsive behavior. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. researchgate.netresearchgate.net
Calculations show the spatial distribution of these orbitals. The HOMO and LUMO are primarily located across the azobenzene core, which acts as the chromophore. researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap, is a key parameter that reflects the molecule's chemical reactivity and determines the energy required for electronic excitation, influencing its absorption spectrum. researchgate.netirjweb.com Time-dependent DFT (TD-DFT) has been utilized to study how the electron-withdrawing carboxyl group influences the absorption spectrum of the compound. researchgate.net While specific DFT predictions on the photofading mechanisms of 4-(phenylazo)benzoic acid are not detailed, the photodegradation of azo dyes, in general, has been theoretically linked to oxidation processes involving singlet oxygen. scirp.org
While direct studies detailing the reaction between 4-(phenylazo)benzoic acid and zirconium tetra-n-butoxide are not extensively documented, evidence confirms the reactivity between this photochromic acid and zirconium precursors. 4-(Phenylazo)benzoic acid has been used in the synthesis of novel photochromic zirconium dioxide (ZrO₂) precursor solutions, indicating a chemical interaction where the benzoic acid moiety coordinates with the zirconium center. chemicalbook.com The general reactivity of benzoic acids with zirconium alkoxides is well-established; for instance, benzoic acid readily reacts with zirconium isopropoxide to form tetrabenzoate complexes. scispace.com This supports the formation of a complex between the carboxylate group of 4-(phenylazo)benzoic acid and a zirconium center from a precursor like zirconium tetra-n-butoxide.
Scanning Tunneling Microscopy (STM) for Surface Studies
Scanning Tunneling Microscopy (STM) has been a powerful technique for visualizing the behavior of 4-(phenylazo)benzoic acid (PABA) at the single-molecule level on surfaces. researchgate.net Studies performed on a gold surface, Au(111), have provided direct observation of the light-induced photoisomerization of PABA molecules. researchgate.net
Upon irradiation with light of specific wavelengths, STM images capture the reversible transformation of individual molecules between their trans and cis isomeric forms. researchgate.net These studies have revealed several key findings:
Dependence on Molecular Density: Photoswitching is readily observed when the molecules are adsorbed on the surface at low density. However, in tightly packed, self-assembled islands, the photoisomerization process is inhibited, likely due to steric hindrance and strong intermolecular interactions that restrict the necessary conformational changes. researchgate.net
Influence of Chemical Environment: The local environment plays a crucial role in the switching efficiency. Switching events were successfully observed for PABA molecules that were co-adsorbed within a host monolayer of octanethiol, demonstrating that isomerization can occur in a mixed chemical environment. researchgate.net
These STM investigations are fundamental to understanding how the photochromic properties of 4-(phenylazo)benzoic acid are modulated by its immediate surroundings, which is critical for its potential application in surface-mounted molecular devices and switches. researchgate.net
Table 2: Summary of STM Findings for 4-(phenylazo)benzoic acid on Au(111)
| Finding | Description | Citation |
|---|---|---|
| Photoisomerization | Direct observation of reversible trans-to-cis isomerization induced by light. | researchgate.net |
| Density Dependence | Photoswitching occurs at low molecular coverage but is suppressed in dense, tightly-packed islands. | researchgate.net |
| Environmental Effects | Isomerization is feasible when molecules are isolated within a host monolayer (e.g., octanethiol), indicating environmental influence on switching efficiency. | researchgate.net |
Biological and Biomedical Research Applications
Modulation of Biological Processes through Photo-Triggered Isomerization
4-(Phenylazo)benzoic acid is a derivative of azobenzene (B91143), a molecule renowned for its photochromic properties. This characteristic allows it to undergo reversible conversion between two geometric isomers—trans and cis—upon exposure to specific wavelengths of light. nih.govnih.gov The trans isomer is generally the more thermodynamically stable form. nih.gov Irradiation with light, typically in the UV or visible spectrum, can trigger its isomerization to the cis form. nih.gov This transformation is significant because it is accompanied by a substantial change in molecular geometry and dipole moment.
This light-induced switching capability makes 4-(phenylazo)benzoic acid and other azobenzene derivatives powerful tools for controlling biological processes with high spatial and temporal precision. By attaching these photoswitches to biomolecules like peptides, proteins, or nucleic acids, researchers can modulate the function of these molecules with light. rsc.org This approach has been foundational in the development of photoregulated enzymes and ion channels. rsc.org The principle involves using the geometric change of the azobenzene moiety to induce a conformational change in the host biomolecule, thereby activating or deactivating it on command with an external light stimulus. nih.gov
Pharmacological Tool in Pain Signaling Studies (e.g., TRPA1 modulation)
The photoswitchable nature of azobenzene derivatives has been harnessed to create pharmacological tools for studying cellular signaling pathways, particularly in the context of pain. 4-(Phenylazo)benzoic acid, also known as 4-(phenyldiazenyl)benzoic acid, has been identified as a photosensitive and photoswitchable agonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. medchemexpress.commedchemexpress.comlabnet.es TRPA1 is a nonselective cation channel found in sensory neurons that plays a crucial role in sensing noxious stimuli and in nociceptive signaling. nih.gov
The ability to optically control the activity of TRPA1 provides a significant advantage over traditional small-molecule tools, which lack temporal and spatial resolution. nih.gov Researchers have developed series of potent azobenzene-derived TRPA1 agonists that allow for the optical control of the channel's activity. nih.gov In preclinical studies, representative compounds from these series were shown to alleviate capsaicin-induced pain in mouse models. nih.gov This effect is achieved through light-controlled channel activation, which can lead to desensitization of the channel, thereby reducing the pain response. nih.gov This application underscores the value of using photoswitchable compounds like 4-(phenylazo)benzoic acid as research tools to validate specific ion channels as therapeutic targets for pain. nih.gov
Potential Therapeutic Applications
Photodynamic Therapy (PDT) for Cancer Treatment
Photodynamic therapy (PDT) is a cancer treatment modality that uses a photosensitizer (PS), light, and oxygen to generate reactive oxygen species (ROS) that kill cancer cells. nih.gov The core azobenzene structure, present in 4-(phenylazo)benzoic acid, has been explored for its potential in developing advanced photosensitizers. A novel strategy involves bridging two donor-acceptor (D-A) type photosensitizer molecules with an azo group. nih.govnih.gov This molecular architecture was found to significantly decrease the energy gap between the singlet and triplet excited states (ΔEST), which facilitates a process called intersystem crossing (ISC). nih.govnih.gov Efficient ISC is crucial for boosting the generation of ROS, the primary cytotoxic agents in PDT. nih.govnih.gov
This approach has been shown to transform molecules that are weak or moderate photosensitizers into highly potent ones. nih.gov Furthermore, the introduction of the azobenzene structure allows the photosensitizer to undergo trans-to-cis isomerization under UV light, which can be used to modulate its properties, such as fluorescence, providing a potential method to determine the effective therapeutic dose. nih.govnih.gov Another advanced application involves engineering a core-shell structure of azobenzene-spiropyran on gold nanoparticles. polimi.it This design enhances structural stability and significantly boosts the output of singlet oxygen, a key ROS, demonstrating the versatility of the azobenzene scaffold in creating next-generation agents for photodynamic therapy. polimi.it
Antimicrobial Activity of Derivatives
Derivatives of 4-(phenylazo)benzoic acid have been synthesized and investigated for their antimicrobial properties. Research has focused on creating hybrid molecules and various substituted compounds to identify agents effective against a range of pathogens, including drug-resistant strains.
One study detailed the synthesis of hydrazone derivatives from a precursor, 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl] benzoic acid. medchemexpress.com Several of these compounds demonstrated good activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus (including methicillin-resistant S. aureus, or MRSA), as well as the Gram-negative bacterium Acinetobacter baumannii. medchemexpress.com For instance, a phenyl hydrazone derivative showed activity against these bacteria with a minimum inhibitory concentration (MIC) of 25 μg/mL. medchemexpress.com The introduction of fluorine substitutions generally increased the antimicrobial activity, with some derivatives showing MIC values as low as 6.25 μg/mL against B. subtilis and A. baumannii. medchemexpress.com Further modifications, such as the inclusion of one or two chlorine atoms, enhanced activity even more, with a bischloro derivative exhibiting an MIC of 0.78 μg/mL against B. subtilis. medchemexpress.com
In another line of research, hybrid molecules linking amoxicillin with derivatives of benzoic acid were synthesized. researchgate.net One such hybrid, amoxicillin-p-nitrobenzoic acid, showed better activity against MRSA (MIC = 64 μg/mL) than the parent drug amoxicillin (MIC = 128 μg/mL). researchgate.net
The table below summarizes the antimicrobial activity of selected derivatives.
| Compound/Derivative Type | Target Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|---|
| Phenyl hydrazone derivative (5a) | S. aureus, MRSA, B. subtilis, A. baumannii | 25 | medchemexpress.com |
| Fluoro substituted hydrazone (5b, 5c, 5d) | B. subtilis, A. baumannii | 6.25 | medchemexpress.com |
| Bischloro derivative (6i) | B. subtilis | 0.78 | medchemexpress.com |
| Bischloro derivative (6i) | S. aureus, MRSA | 1.56 | medchemexpress.com |
| 4-Bromophenyl derivative (6j) | MRSA, B. subtilis | 1.56 | medchemexpress.com |
| Amoxicillin-p-nitrobenzoic acid (6d) | MRSA | 64 | researchgate.net |
| Amoxicillin (Reference) | MRSA | 128 | researchgate.net |
Biosensing and Bioimaging Probes
The unique photochemical and photophysical properties of the azobenzene scaffold make it a valuable component in the design of molecular probes for biosensing and bioimaging.
Fluorescence Microscopy and Cellular Process Visualization
Azobenzene and its derivatives are effective fluorescence quenchers. nih.gov This property has been exploited to create "pro-fluorescent" probes, where the azobenzene moiety cages a fluorophore, rendering it non-fluorescent. nih.gov The azo bond can be designed to be cleaved by a specific analyte, which releases the fluorophore and turns "on" the fluorescence, allowing for the detection of the target molecule. nih.gov
Furthermore, the photoisomerization of azobenzene can be used to probe the physical properties of cellular environments. A study utilized an amphiphilic, membrane-targeting azobenzene derivative named ZIAPIN2 as a molecular viscometer. acs.org By using time-resolved fluorescence spectroscopy to monitor the trans-cis photoisomerization of the probe within the membranes of Escherichia coli, researchers could quantitatively assess the viscosity of the bacterial membranes. acs.org The measurements correctly showed that membrane viscosity decreases as temperature increases, demonstrating a practical application of an azobenzene probe in visualizing a key biophysical parameter at the cellular level. acs.org
In another application, an azobenzene-based probe carrying a trehalose molecule was used to label mycobacteria. The probe was metabolically incorporated into the complex cell wall of the bacterium. This allowed researchers to observe the photoswitching behavior of the azobenzene molecule directly within the cellular structure using 19F NMR spectroscopy, showcasing the potential for these probes to report on their local environment deep within biological systems.
FRET Quenching Applications
The 4-(phenylazo)benzoic acid structure is a core component of molecules used in Förster Resonance Energy Transfer (FRET) applications, primarily as a quenching agent. The defining feature of this compound, the azobenzene group (C6H5N=NC6H4), is a well-established chromophore that can function as an acceptor in a donor-acceptor pair.
A notable derivative, 4-[[4′-(N,N-dimethylamino)phenyl]diazenyl]benzoic acid (Dabcyl), is one of the most commonly used fluorescence quenchers in biochemical assays. mdpi.comnih.gov Dabcyl has a broad absorption spectrum in the visible range which effectively overlaps with the emission spectra of many common fluorescent donors, such as 5-(2′-aminoethyl)aminonaphthalene sulfonic acid (Edans). mdpi.com This excellent spectral overlap is a primary requirement for efficient FRET, allowing Dabcyl to accept the energy from the excited donor fluorophore, quenching its fluorescence without itself fluorescing (a "dark quencher"). mdpi.comnih.gov
The quenching mechanism involving Dabcyl and a donor like Edans has been identified as a dynamic quenching process. mdpi.com This donor-acceptor pair strategy has been successfully implemented in fluorescence-based assays for monitoring the activity of various proteases, including those from HIV-1, human neutrophils, and hepatitis C virus. mdpi.com In these assays, a peptide substrate is labeled with the donor and acceptor. In the intact state, the quencher is in close proximity to the fluorophore, and fluorescence is quenched. Upon cleavage of the peptide by the enzyme, the donor and acceptor are separated, leading to a restoration of fluorescence that can be monitored in real-time. While highly effective for fluorophores emitting in the violet-to-green region, the quenching efficiency of Dabcyl is more limited for dyes that emit at longer wavelengths. nih.gov
Detection of Hypochlorous Acid in Living Cells
The phenylazo group is a key functional moiety in the design of fluorescent probes for the detection of specific reactive oxygen species (ROS) in biological systems. Researchers have successfully utilized this chemical group to create probes for sensing hypochlorous acid (HClO), an important ROS involved in immune responses and various pathologies. nih.govnih.gov
A novel fluorescent probe, designated RHN, was designed and synthesized based on a phenylazo-functionalized Rhodol fluorophore. nih.govnih.gov The operational principle of this probe relies on the specific oxidative cleavage of the phenylazo group by hypochlorous acid. In its native state, the probe is non-fluorescent as the Rhodol fluorophore is caged by the phenylazo group. Upon reaction with HClO, the phenylazo group is oxidized, releasing the free Rhodol moiety, which restores a strong fluorescent signal. nih.govnih.gov
This phenylazo-based probe has demonstrated high performance for HClO detection. nih.govnih.gov Laboratory studies have confirmed its high selectivity and sensitivity, with a very low detection limit. nih.govnih.gov Furthermore, the probe exhibits a rapid response to the presence of HClO. nih.gov Cell imaging experiments have shown that the probe has good cell membrane permeability and can be used to detect and image both exogenous and endogenous HClO within living cells, specifically within the mitochondria. nih.govnih.gov This capability is significant for exploring the specific roles of mitochondrial HClO in the immune system and disease progression. nih.gov
| Parameter | Value | Source |
| Analyte | Hypochlorous Acid (HClO) | nih.govnih.gov |
| Probe Core Structure | Phenylazo-based | nih.govnih.gov |
| Mechanism | Oxidative cleavage of phenylazo group by HClO | nih.govnih.gov |
| Detection Limit | 22 nM | nih.govnih.gov |
| Cellular Target | Mitochondria | nih.govnih.gov |
Interaction with Molecular Targets (e.g., Proteins, Nucleic Acids)
4-(Phenylazo)benzoic acid can engage in non-covalent interactions with various molecular targets. One notable example is its ability to form inclusion complexes with cyclodextrins. Studies have shown that 4-(phenylazo)benzoic acid forms a 1:1 inclusion complex with α-cyclodextrin (α-CD), a cyclic oligosaccharide composed of six glucose units. worldwidejournals.com
α-Cyclodextrin has a hydrophilic exterior and a hydrophobic inner cavity, allowing it to encapsulate guest molecules of suitable size and polarity. worldwidejournals.com When 4-(phenylazo)benzoic acid is entrapped within the α-CD cavity, its spectral properties are altered. An increase in fluorescence intensity is observed, which is attributed to the shielding of the molecule from the aqueous environment. worldwidejournals.com The formation of these inclusion complexes is a spontaneous process driven by van der Waals and hydrophobic interactions. worldwidejournals.com
While direct studies on the interaction of 4-(phenylazo)benzoic acid with proteins like human serum albumin (HSA) are not widely documented, research on similar benzoic acid derivatives provides insight into potential binding mechanisms. For instance, studies on 4-hydroxybenzoic acid have shown that it can bind to HSA, primarily through hydrogen bonds and van der Waals forces, causing a static quenching of the protein's intrinsic tryptophan fluorescence. nih.govnih.gov This indicates that the benzoic acid moiety can serve as an anchor point for interaction with protein binding pockets.
| Molecular Target | Interaction Type | Key Driving Forces | Source |
| α-Cyclodextrin | 1:1 Inclusion Complex | Van der Waals, Hydrophobic Interactions | worldwidejournals.com |
| Human Serum Albumin (HSA) * | Binding Interaction | Hydrogen Bonds, Van der Waals Forces | nih.govnih.gov |
\Based on studies with the related compound 4-hydroxybenzoic acid.*
Derivatization Reagents for LC-MS/MS Analysis in Biofluids
The azobenzene chromophore, central to 4-(phenylazo)benzoic acid, is a foundational structure for developing derivatization reagents used in the sensitive analysis of biomolecules by liquid chromatography-mass spectrometry (LC-MS). Chemical derivatization is a strategy employed to enhance the detectability of target analytes by improving their chromatographic separation and ionization efficiency, and by introducing a tag that generates a specific, strong signal in the mass spectrometer. ddtjournal.com
While 4-(phenylazo)benzoic acid itself is not typically used directly as a derivatization agent, its derivatives that contain a reactive functional group are widely used. To be reactive towards common functional groups in biofluids like amines or hydroxyls, the carboxylic acid of 4-(phenylazo)benzoic acid would need to be activated, for example, as an N-hydroxysuccinimide (NHS) ester.
A more common approach involves using related azobenzene compounds that are pre-functionalized for reactivity. For instance, reagents containing a sulfonyl chloride (e.g., Dabsyl chloride) or an isothiocyanate group attached to the azobenzene scaffold are used to tag amino acids and peptides. The azobenzene tag provides several advantages:
Strong UV-Vis Absorbance: Facilitates detection and quantification by UV-Vis detectors in HPLC.
Hydrophobicity: Increases the retention of small, polar analytes on reverse-phase chromatography columns, improving separation from the solvent front and other interferences. ddtjournal.com
MS/MS Signal Enhancement: The tag can stabilize a charge during electrospray ionization (ESI) and provides a consistent fragmentation pattern, which is ideal for sensitive and specific detection using multiple reaction monitoring (MRM) modes in tandem mass spectrometry. ddtjournal.com
Although specific applications using 4-(phenylazo)benzoic acid as a starting reagent for derivatization in LC-MS/MS of biofluids are not extensively detailed, the fundamental role of the azobenzene chromophore in established derivatization strategies highlights its importance in bioanalysis.
Material Science and Engineering Applications
Development of Dyes and Pigments
The chromophoric azo group (-N=N-) in 4-(phenylazo)benzoic acid is responsible for its characteristic orange to brown crystalline appearance, making it a valuable component in the formulation of dyes and pigments. evitachem.com As part of the azo dyes class, its derivatives are utilized for their vibrant color properties. evitachem.comnih.gov
4-(Phenylazo)benzoic acid and its derivatives are employed in the textile industry for dyeing fabrics such as wool, silk, and nylon. evitachem.comchemball.com The color of these dyes arises from the extended π-conjugated system of the azobenzene (B91143) moiety. The specific shade and intensity can be modulated by introducing different substituent groups onto the phenyl rings. The carboxylic acid group can enhance the dye's affinity for certain fibers, particularly those with basic sites, through interactions like hydrogen bonding. While they provide bright colors, the fastness properties can vary. chemball.com
The stability of azo compounds under light exposure is a critical factor for their application in dyes and photonic devices. evitachem.com The core mechanism influencing this stability is photoisomerization. Upon absorption of UV light, the thermodynamically more stable trans isomer of 4-(phenylazo)benzoic acid can be converted to the cis form. researchgate.netevitachem.com This process is reversible, with the molecule reverting to the trans configuration through heating or irradiation with visible light. researchgate.net This isomerization leads to a change in the molecule's geometry and electronic properties, which can affect the perceived color. The fatigue resistance, or the ability to undergo many switching cycles without degradation, is a key property for applications requiring long-term stability. researchgate.net
| Property | Description |
| Appearance | Orange to brown crystalline solid evitachem.com |
| Molecular Formula | C₁₃H₁₀N₂O₂ evitachem.com |
| Molecular Weight | 226.23 g/mol evitachem.com |
| Melting Point | Approximately 247-250 °C sigmaaldrich.com |
| Solubility | Soluble in polar solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) evitachem.com |
Optical Sensors and Devices
The photoresponsive nature of 4-(phenylazo)benzoic acid makes it a key component in the development of optical sensors and devices. evitachem.com Its ability to function as a molecular photoswitch is central to these applications. researchgate.netnih.gov The significant change in geometry and dipole moment between the trans and cis isomers allows for the light-induced modulation of material properties. researchgate.net This switching capability is harnessed in applications such as optical storage devices and photoswitchable liquid crystals. researchgate.net For example, derivatives of 4-(phenylazo)benzoic acid have been incorporated into supramolecular liquid crystalline complexes, where the photoisomerization can alter the liquid crystalline phase or alignment. unibuc.rotandfonline.com
The mechanism of action for its use in photonic devices involves:
Excitation : Absorption of UV light excites electrons in the azo bond. evitachem.com
Isomer Formation : This leads to rotation around the N=N bond, converting the trans isomer to the cis isomer. evitachem.com
Reversion : The molecule can revert to the more stable trans form upon exposure to visible light or heat. researchgate.netevitachem.com
Control of Crystallinity and Surface Morphology of Thin Films
Controlling the molecular arrangement in thin films is crucial for fabricating functional devices. The structure of 4-(phenylazo)benzoic acid has been identified using powder X-ray diffraction techniques. researchgate.net A powerful method for creating highly ordered thin films is the Langmuir-Blodgett (LB) technique, which involves transferring monomolecular layers from a liquid-gas interface onto a solid substrate. manchester.ac.ukwikipedia.org
Research on derivatives like 4-(4-(N-octadecyl-N-methylamino) phenylazo)benzoic acid has shown that stable Langmuir films can be formed, and their properties are highly dependent on the subphase conditions. manchester.ac.uk These films can be transferred to solid supports to create LB films with controlled thickness and molecular orientation. manchester.ac.ukwikipedia.org
| Parameter | Effect on Langmuir Film Stability and Structure |
| Increasing pH | Favors stable films but can lead to a transition to aggregated forms (H aggregates). manchester.ac.uk |
| Increasing Temperature | Favors stable films, but similar to pH, can induce aggregation at higher values. manchester.ac.uk |
| Surface Pressure | Affects the packing and stability of the deposited film; films deposited at 30mN m⁻¹ were of Y-type. manchester.ac.uk |
The formation of aggregates and the tilt of the molecules within the LB films can be characterized by UV/visible spectroscopy and small-angle X-ray diffraction, respectively. manchester.ac.uk
Self-Assembled Monolayers and Surface Anchoring
The carboxylic acid group of 4-(phenylazo)benzoic acid is instrumental in its ability to form self-assembled monolayers (SAMs) on various substrates. This group acts as an effective anchor, facilitating the organization of the molecules on a surface through interactions like hydrogen bonding.
Studies using scanning tunneling microscopy have observed the photoisomerization of 4-(phenylazo)benzoic acid (PABA) assembled on a gold (Au(111)) surface. researchgate.netnih.gov These studies reveal that the photoswitching efficiency is highly dependent on the local environment. researchgate.net
Key Research Findings on PABA SAMs:
Molecular Density: Photoswitching is observed at low molecular densities. researchgate.netnih.gov In tightly packed islands, the process is absent, likely due to steric hindrance that prevents the geometric change required for isomerization. researchgate.netnih.gov
Chemical Environment: When co-adsorbed within a host octanethiol monolayer, PABA molecules still exhibit photoswitching, indicating that the surrounding chemical environment influences the efficiency of the isomerization process. researchgate.netnih.gov
These findings are crucial for designing functional surfaces where properties like wettability or adhesion can be controlled by light. sigmaaldrich.com
Incorporation into Polymer Networks
Integrating 4-(phenylazo)benzoic acid into polymer networks imparts photoresponsive properties to the bulk material. This allows for the creation of "smart" materials that can change their shape, solubility, or other physical properties in response to a light stimulus.
Examples of Incorporation Strategies:
Polymer Functionalization: Poly(hydroxyethyl acrylate) core cross-linked star polymers have been post-functionalized with 4-(phenylazo)benzoic acid. This modification introduces the ability to form host-guest complexes with molecules like α-cyclodextrin. sigmaaldrich.com
Supramolecular Complexes: Three-component supramolecular complexes have been formed by assembling hyperbranched polyethylenimine, 4-(phenylazo)benzoic acid, and α-cyclodextrin. These complexes exhibit thermoresponsive properties in water.
Liquid Crystalline Polymers: Derivatives such as 4-(4-alkyloxyphenylazo) benzoic acids are used as mesogenic units in the synthesis of novel liquid crystalline compounds, including banana-shaped liquid crystals. unibuc.ro These materials exhibit enantiotropic nematic and smectic phases. unibuc.ro
The thermal stability of these polymer networks is a critical consideration, especially for applications in liquid crystals where clearing points might be near the decomposition temperature. unibuc.ro
| Compound Series (HOOC-C₆H₄-N=N-C₆H₄-OCₙH₂ₙ₊₁) | Liquid Crystalline Properties |
| n = 6 to 10, 18 | All compounds present enantiotropic nematic phases, with characteristic Schlieren textures, and smectic phases. unibuc.ro |
Ion Pair Self-Assembly (IPSAM) for Drug Delivery
Ion Pair Self-Assembly is a technique used to create nanocarriers for therapeutic agents. In this specific application, an ion pair is formed between the cationic polymer Poly(ethylene imine) (PEI) and the anionic compound 4-(Phenylazo)benzoic acid (PBA). tandfonline.com This interaction is driven by the electrostatic attraction between the amino groups of PEI and the carboxyl groups of PBA. tandfonline.com
The formation of these self-assembled nanoparticles, or IPSAMs, is dependent on the molar ratio of the amino groups to the carboxyl groups. Research has shown that stable IPSAMs form when this ratio is within the range of 7/3 to 9/1. tandfonline.com Spectroscopic analysis, including 1H NMR and FT-IR, has confirmed the ionic interaction between the two components. tandfonline.com Furthermore, transmission electron microscopy (TEM) has revealed the circular morphology of these nanoparticles. tandfonline.com The resulting PEI/PBA ion pair is amphiphilic and surface-active, properties crucial for its function as a drug carrier. tandfonline.com
Temperature and UV-Responsive Drug Carrier Systems
A key characteristic of the PEI/PBA IPSAM system is its responsiveness to both temperature and UV light. The system exhibits an upper critical solution temperature (UCST), which is the critical temperature below which the components are miscible. tandfonline.com This UCST is tunable and directly proportional to the PBA content, increasing from 21°C to 37°C as the concentration of PBA increases. tandfonline.com This property is significant as it allows the drug carrier to be designed to respond to physiologically relevant temperatures.
The UV-responsiveness of the system is attributed to the azobenzene group within the 4-(Phenylazo)benzoic acid molecule. tandfonline.com Azobenzene moieties can undergo reversible photoisomerization from a trans to a cis configuration upon irradiation with UV light. tandfonline.comevitachem.com This structural change alters the polarity and solubility of the PBA, which in turn affects the stability of the entire IPSAM structure. tandfonline.com
| Property | Description | Source |
| Formation Ratio (Amino:Carboxyl) | 7/3 to 9/1 | tandfonline.com |
| Morphology | Circular Nanoparticles | tandfonline.com |
| Temperature Behavior | Upper Critical Solution Temperature (UCST) | tandfonline.com |
| UCST Range | 21°C to 37°C (proportional to PBA content) | tandfonline.com |
| UV-Responsive Moiety | Azobenzene group in PBA | tandfonline.com |
| UV-Induced Change | Trans to cis isomerization | tandfonline.comevitachem.com |
Release Mechanisms under External Stimuli
The release of a payload, such as a dye or drug, from the IPSAM is triggered by these external stimuli.
Temperature-Sensitive Release: The release of the encapsulated agent is temperature-dependent and occurs when the temperature of the surrounding medium is raised above the UCST of the ion pair. tandfonline.com Above this temperature, the components become less miscible, leading to the disassembly of the nanoparticle and the release of its contents. The rate of release is proportional to the temperature of the release medium. tandfonline.com
UV-Promoted Release: Irradiation with UV light promotes the release of the drug. The photoisomerization of the azobenzene group from the more hydrophobic trans form to the more hydrophilic cis form increases the hydrophilicity and aqueous solubility of the PBA. tandfonline.com This change in polarity disrupts the self-assembled structure, facilitating the release of the encapsulated substance. The efficiency of this UV-induced release is further enhanced when combined with an increase in temperature. tandfonline.com
| Stimulus | Mechanism | Outcome | Source |
| Temperature (>UCST) | Disassembly of the ion pair self-assembly | Proportional release of payload | tandfonline.com |
| UV Irradiation | Photoisomerization of PBA (trans to cis) increases hydrophilicity | Promoted release of payload | tandfonline.com |
| Combined UV and Temperature | Synergistic effect of isomerization and disassembly | Increased release promotion | tandfonline.com |
Analytical Chemistry Research
"Test Kit" for Rapid Screening of Functional Group Affinity to Metal Oxides
The application of 4-(phenylazo)benzoic acid as a component in a "test kit" for the rapid screening of the affinity of functional groups to metal oxides has been reported. The carboxylic acid functional group in the 4-(phenylazo)benzoic acid molecule is thought to interact with the surface of metal oxides, which can act as Lewis acids. This interaction is the basis for its use as a probe in these screening applications.
However, detailed research findings regarding the specific composition of such a test kit, the underlying mechanism of interaction with a broad range of metal oxides, and performance data are not extensively available in the reviewed literature. The principle likely relies on the formation of a surface complex between the carboxylate group of the azo dye and the metal centers on the oxide surface, leading to a detectable signal, possibly a color change, that indicates the strength of the affinity. The Lewis acidity of the metal oxide promoter is a key factor in these interactions. escholarship.orgepa.gov
Interactive Table: Potential Metal Oxides for Affinity Screening
| Metal Oxide | Potential Interaction |
| Titanium Dioxide (TiO₂) | Surface complexation |
| Zinc Oxide (ZnO) | Surface complexation |
| Aluminum Oxide (Al₂O₃) | Surface complexation |
| Zirconium Dioxide (ZrO₂) | Surface complexation |
| Iron Oxides (e.g., Fe₂O₃) | Surface complexation |
Further research is required to validate the efficacy and expand upon the practical applications of 4-(phenylazo)benzoic acid in this context, including the development of standardized protocols and a comprehensive library of functional group-metal oxide affinities.
Derivatization for Spectrophotometric Methods
The use of derivatizing agents is a common strategy in spectrophotometry to enhance the detection and quantification of analytes that lack a suitable chromophore. While 4-(phenylazo)benzoic acid possesses a chromogenic azo group, its specific application as a derivatization reagent for the spectrophotometric determination of other substances is not well-documented in the available scientific literature.
In theory, the carboxylic acid group of 4-(phenylazo)benzoic acid could be reacted with other functional groups, such as amines or alcohols, to form a new derivative that incorporates the azo dye's chromophore, thereby enabling spectrophotometric analysis. This approach would be particularly useful for analytes that are otherwise difficult to detect using UV-Vis spectroscopy.
Interactive Table: Hypothetical Derivatization Reactions
| Analyte Functional Group | Potential Reaction Product |
| Primary/Secondary Amine | Amide |
| Alcohol | Ester |
Despite the theoretical potential, specific methodologies, reaction conditions, and validation data for the use of 4-(phenylazo)benzoic acid as a derivatizing agent in spectrophotometric analysis are not currently established in the reviewed literature.
Chromogenic Reagents for Metal Ion Determination
The ability of 4-(phenylazo)benzoic acid to form complexes with metal ions suggests its potential as a chromogenic reagent for their spectrophotometric determination. The formation of a metal-ligand complex can lead to a change in the absorption spectrum of the dye, which can be correlated with the concentration of the metal ion.
While the complexation of 4-(phenylazo)benzoic acid with various metal ions is known, detailed studies outlining its use as a selective and sensitive chromogenic reagent for the quantitative analysis of specific metal ions are limited. For a compound to be an effective chromogenic reagent, it should exhibit a significant and selective color change upon binding with a target metal ion, and the resulting complex should be stable under the analytical conditions.
Interactive Table: Potential Metal Ions for Complexation
| Metal Ion | Potential for Complexation |
| Copper (Cu²⁺) | Yes |
| Nickel (Ni²⁺) | Yes |
| Cobalt (Co²⁺) | Yes |
| Zinc (Zn²⁺) | Yes |
| Cadmium (Cd²⁺) | Yes |
The development of a quantitative analytical method would require comprehensive studies to determine key parameters such as the stoichiometry of the metal-ligand complexes, molar absorptivity, linear dynamic range, limit of detection, and selectivity in the presence of other ions. Such detailed research findings for 4-(phenylazo)benzoic acid as a chromogenic reagent for metal ion determination are not extensively reported.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(phenylazo)benzoic acid, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves diazotization of aniline derivatives followed by coupling with benzoic acid precursors. Key challenges include controlling pH (maintained at 8–10) to stabilize the diazonium intermediate and minimizing side reactions. Purification via recrystallization using ethanol/water mixtures improves yield . Comparative studies with structurally similar azo compounds (e.g., 4-(octanoyloxy)benzoic acid) suggest that electron-withdrawing groups on the benzene ring enhance azo bond stability, which can guide substituent selection .
Q. Which spectroscopic techniques are most effective for characterizing 4-(phenylazo)benzoic acid?
- Methodological Answer :
- UV-Vis Spectroscopy : Identifies π→π* transitions in the azo group (λmax ~350–450 nm), with shifts indicating protonation or solvent effects .
- FT-IR : Confirms the presence of carboxyl (C=O stretch at ~1680 cm⁻¹) and azo (N=N stretch at ~1440 cm⁻¹) groups .
- NMR : <sup>1</sup>H NMR in DMSO-d6 resolves aromatic protons (δ 7.5–8.5 ppm) and the carboxylic acid proton (δ ~12 ppm). Deuterated solvents minimize exchange broadening .
Q. How can crystallographic data resolve ambiguities in molecular geometry?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Use SHELXL for refinement, focusing on:
- Torsion Angles : Between the azo group and benzene rings to confirm planarity.
- Hydrogen Bonding : Carboxylic acid dimers often form O–H···O bonds (~2.6 Å), stabilizing the crystal lattice .
- Validation: Check R-factors (<5%) and electron density maps (e.g., using WinGX ) to rule out disorder.
Advanced Research Questions
Q. How do crystallographic twinning and disorder affect structural determination, and how can these be mitigated?
- Methodological Answer :
- Twinning : Common in azo compounds due to symmetry. Use SHELXL’s TWIN/BASF commands to model twin domains.
- Disorder : Partial occupancy of substituents (e.g., phenyl rotation) can be resolved via iterative refinement in SIR97 , leveraging difference Fourier maps.
- Validation : Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm dynamic vs. static disorder .
Q. What strategies address contradictions between computational models and experimental data (e.g., bond lengths)?
- Methodological Answer :
- DFT Optimization : Compare geometry-optimized structures (B3LYP/6-311+G(d,p)) with SCXRD data. Discrepancies >0.05 Å in bond lengths may indicate crystal packing effects .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-stacking) using CrystalExplorer. Adjust force fields in molecular dynamics simulations to match experimental packing .
Q. How can 4-(phenylazo)benzoic acid be utilized in enzyme inhibition studies?
- Methodological Answer :
- Target Selection : Carbonic anhydrase isoforms (e.g., hCA II) are common targets due to the compound’s carboxyl group, which mimics bicarbonate .
- Assay Design : Use stopped-flow kinetics to measure inhibition constants (Ki). Compare with analogs (e.g., 4-hydroxybenzoic acid ) to assess the azo group’s role in binding.
- Crystallography : Co-crystallize with the enzyme (e.g., PDB deposition) to identify binding motifs .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
